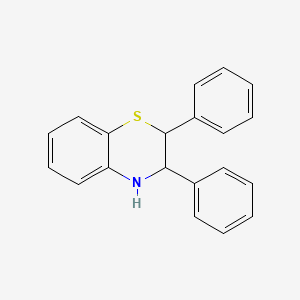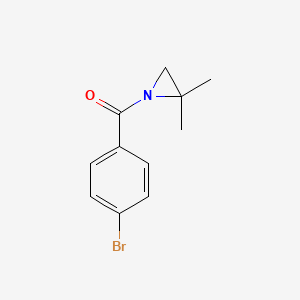![molecular formula C15H10N2O2 B14684573 2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione CAS No. 35694-44-1](/img/structure/B14684573.png)
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring and an indene-1,3-dione moiety. This compound is known for its vibrant color and is often used as a dye or pigment in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione typically involves the diazotization of aniline followed by coupling with indene-1,3-dione. The reaction conditions generally include:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with indene-1,3-dione in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: Produces aniline derivatives.
Substitution: Results in halogenated or nitrated products.
科学的研究の応用
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
作用機序
The mechanism of action of 2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione involves its interaction with molecular targets through the azo group. The compound can undergo:
Electron Transfer: Facilitating redox reactions.
Complex Formation: Binding with metal ions or other molecules to form stable complexes.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving oxidative stress and enzyme inhibition.
類似化合物との比較
Similar Compounds
2-[(e)-Phenyldiazenyl]-1h-indene-1,2(2h)-dione: Similar structure but different position of the dione group.
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione derivatives: Compounds with different substituents on the phenyl or indene ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dye and pigment applications.
特性
CAS番号 |
35694-44-1 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
2-phenyldiazenylindene-1,3-dione |
InChI |
InChI=1S/C15H10N2O2/c18-14-11-8-4-5-9-12(11)15(19)13(14)17-16-10-6-2-1-3-7-10/h1-9,13H |
InChIキー |
LWVSYXZVCSDZNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


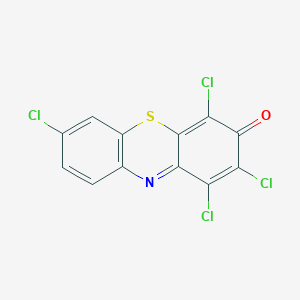


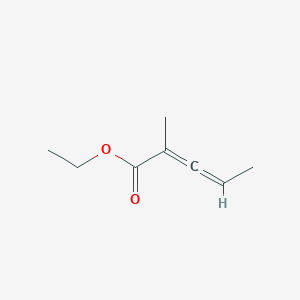
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
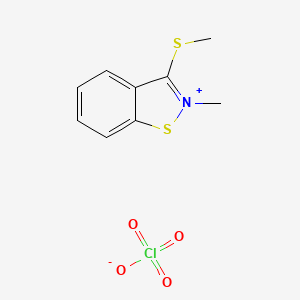
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

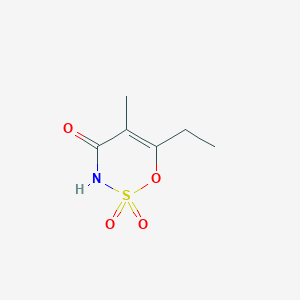
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
